1-(4-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine
Description
1-(4-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine is a cyclopropane-containing amine derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 4-position. This compound is part of a broader class of trifluoromethylpyridine derivatives, which are widely explored in medicinal and agrochemical research due to their enhanced metabolic stability, lipophilicity, and bioactivity .
Properties
Molecular Formula |
C9H9F3N2 |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)6-1-4-14-7(5-6)8(13)2-3-8/h1,4-5H,2-3,13H2 |
InChI Key |
ROWUMZFJRTUADK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common route involves the reaction of 4-(trifluoromethyl)pyridine with cyclopropanamine under specific conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group and the pyridine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, or gene expression regulation
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 3- vs. 4-Trifluoromethyl Substitution
The position of the trifluoromethyl group on the pyridine ring significantly impacts physicochemical and biological properties. For example:
- 1-(4-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine : The 4-trifluoromethyl substitution likely enhances steric bulk and electronic effects compared to its 3-substituted isomer.
- 1-(3-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine dihydrochloride : This isomer (CAS: 1092464-43-1) has been synthesized as a hydrochloride salt, suggesting improved solubility in polar solvents. Its distinct substitution pattern may alter binding affinity in target proteins, as seen in analogous agrochemicals like tyclopyrazoflor and sarolaner, which rely on trifluoromethylpyridine motifs .
Table 1: Positional Isomer Comparison
| Property | 4-Trifluoromethyl Isomer | 3-Trifluoromethyl Isomer (Dihydrochloride) |
|---|---|---|
| Substitution Pattern | 4-CF₃ on pyridine | 3-CF₃ on pyridine |
| Solubility | Likely moderate | Enhanced (due to hydrochloride salt) |
| Bioactivity (Hypothetical) | Higher steric influence | Modified electronic effects |
| Synthetic Accessibility | Similar | Similar |
Functional Group Variations
Cyclopropanamine vs. Carboxylic Acid Derivatives
- 1-(Pyridin-2-YL)cyclopropanamine Dihydrochloride: Retains the cyclopropane-amine core but lacks the trifluoromethyl group.
- 1-(Pyrimidin-4-YL)cyclopropanecarboxylic Acid : Replacing the pyridine ring with pyrimidine and substituting the amine with a carboxylic acid drastically alters polarity and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions .
Table 2: Functional Group Impact
| Compound | Key Functional Groups | Lipophilicity (LogP est.) | Application Relevance |
|---|---|---|---|
| This compound | CF₃, cyclopropanamine | High (~2.5) | Agrochemical lead candidate |
| 1-(Pyridin-2-YL)cyclopropanamine Dihydrochloride | Pyridine, amine (salt form) | Moderate (~1.8) | Pharmaceutical intermediate |
| 1-(Pyrimidin-4-YL)cyclopropanecarboxylic Acid | Pyrimidine, carboxylic acid | Low (~0.5) | Synthetic building block |
Halogen-Substituted Analogs
- 1-(2-Chloropyridin-4-YL)cyclopropanamine : Substituting trifluoromethyl with chlorine (e.g., CAS: 2149601-50-1) reduces electron-withdrawing effects and molecular weight. Chlorine’s smaller size may improve binding in sterically constrained enzyme active sites, as observed in insecticides like isocycloseram .
Table 3: Halogen vs. Trifluoromethyl Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Electronic Effect |
|---|---|---|---|
| This compound | CF₃ | ~251.2 | Strong electron-withdrawing |
| 1-(2-Chloropyridin-4-YL)cyclopropanamine | Cl | ~198.6 | Moderate electron-withdrawing |
Commercial and Industrial Relevance
- 4-[5-(Trifluoromethyl)pyridin-2-YL]benzaldehyde (CAS: 871252-64-1): A related aldehyde derivative with a pyridine-trifluoromethyl motif, priced at ¥25,800/g (90% purity). Its high cost and defined melting point (91–93°C) suggest utility as a premium intermediate in agrochemical synthesis, contrasting with cyclopropanamine derivatives that are likely tailored for end-use bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
